Ginkgolic acid

Catalog No.
S528883
CAS No.
22910-60-7
M.F
C22H34O3
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ginkgolic acid

CAS Number

22910-60-7

Product Name

Ginkgolic acid

IUPAC Name

2-hydroxy-6-[(E)-pentadec-8-enyl]benzoic acid

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h7-8,15,17-18,23H,2-6,9-14,16H2,1H3,(H,24,25)/b8-7+

InChI Key

YXHVCZZLWZYHSA-BQYQJAHWSA-N

SMILES

O=C(O)C1=C(CCCCCCC/C=C\CCCCCC)C=CC=C1O

solubility

Soluble in DMSO

Synonyms

Ginkgoic acid; AK-46666; AK46666; AK 46666; HY-N0077; HYN0077; HY N0077

Canonical SMILES

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Isomeric SMILES

CCCCCC/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O

The exact mass of the compound Ginkgolic acid is 346.2508 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638511. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. It belongs to the ontological category of hydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Anacardic acids and derivatives [PK1504]. However, this does not mean our product can be used or applied in the same or a similar way.

Quality Control of Ginkgo biloba Extracts

Ginkgo biloba extracts are popular dietary supplements, but some GA varieties can be toxic. Therefore, ensuring low GA content is crucial for safety. Researchers use GA as a reference standard to develop and validate analytical methods for quantifying GA levels in Ginkgo biloba extracts []. This helps ensure the quality and safety of these supplements.

Understanding GA's Potential Toxicity

Some studies suggest that GA may have cytotoxic (cell-damaging) effects []. Researchers are investigating the specific mechanisms of this potential toxicity to understand the safety profile of Ginkgo biloba extracts better. This research can inform the development of safe and effective Ginkgo biloba-based treatments.

Exploring Potential Bioactivities of GA

Despite potential toxicity concerns, some GA varieties exhibit promising bioactivities. Researchers are exploring these activities in various contexts, including:

  • Anti-cancer properties: Studies suggest some GAs may have anti-cancer effects by influencing cancer cell growth and survival [].
  • Antimicrobial activity: Research indicates that GAs may possess antimicrobial properties against certain bacteria and fungi [].

Ginkgolic acid is a naturally occurring compound found in the seeds and leaves of the Ginkgo biloba tree. It is a member of the ginkgolic acid family, which includes various homologs based on the length of their alkyl chains. The most studied forms include Ginkgolic acid C13:0, C15:1, and C17:1. Ginkgolic acid is characterized by its alkenyl side chains, which contribute to its biological activities and chemical properties. It has garnered attention due to its potential therapeutic applications, particularly in inflammation and cancer treatment.

Primarily as an inhibitor of key enzymes involved in pro-inflammatory lipid mediator biosynthesis. It has been shown to inhibit:

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1): Ginkgolic acid exhibits potent inhibition with an IC50 value of 0.7 µM, affecting prostaglandin synthesis .
  • Cyclooxygenase-1 (COX-1) and Thromboxane A Synthase (TXAS): It shows lower affinity for these enzymes with IC50 values of 8.1 µM and 5.2 µM, respectively .
  • 5-Lipoxygenase (5-LO): This enzyme's activity is inhibited with an IC50 of 0.2 µM, which is significant for leukotriene biosynthesis .

These interactions suggest that ginkgolic acid can modulate inflammatory responses by altering lipid mediator profiles.

Ginkgolic acid exhibits a broad range of biological activities:

  • Anticancer Properties: It has demonstrated cytotoxic effects against various human cancer cell lines, including tongue squamous carcinoma and gastric cancer cells. Mechanistically, it induces apoptosis by activating caspases and modulating pro-apoptotic and anti-apoptotic proteins .
  • Anti-inflammatory Effects: By inhibiting key inflammatory enzymes, ginkgolic acid may reduce inflammation-related conditions .
  • Neuroprotective Activity: Emerging studies suggest potential neuroprotective roles through mechanisms involving autophagy regulation and protection against neurodegenerative diseases .

Ginkgolic acid can be synthesized through several methods:

  • Extraction from Ginkgo biloba: The primary source is the extraction from Ginkgo biloba seeds or leaves using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes involve the construction of the alkenyl chain through reactions such as alkylation or condensation reactions involving salicylic acid derivatives.

Recent advancements aim to optimize extraction methods to enhance yield while minimizing toxicity associated with other components found in Ginkgo biloba .

Ginkgolic acid has several applications:

  • Pharmaceutical Development: Due to its anti-inflammatory and anticancer properties, it is being investigated as a potential therapeutic agent for various diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare formulations.

Additionally, ginkgolic acid's role in modulating lipid metabolism may have implications in metabolic disorders .

Studies have focused on ginkgolic acid's interactions with various biological systems:

  • Cell-Based Assays: Research indicates that ginkgolic acid affects macrophage polarization and lipid mediator profiles, suggesting its role in immune modulation .
  • Protein Interactions: It has been shown to inhibit protein SUMOylation, which could influence various cellular processes such as gene expression and cellular stress responses .

Ginkgolic acid belongs to a family of compounds that share structural similarities but differ in their biological activities. Here are some similar compounds:

Compound NameStructure CharacteristicsBiological Activities
Ginkgolic Acid C13:0Alkenyl chain of 13 carbonsAnticancer, anti-inflammatory
Ginkgolic Acid C15:1Alkenyl chain of 15 carbonsAnticancer, neuroprotective
Ginkgolic Acid C17:1Alkenyl chain of 17 carbonsAntibacterial, anti-inflammatory
Anacardic AcidSimilar salicylic structureInhibits histone acetyltransferase
Salicylic AcidCore structure similarAnti-inflammatory, used in acne treatments

Uniqueness: Ginkgolic acids are distinguished by their specific alkenyl chain lengths and corresponding biological activities. While other compounds like anacardic acid also exhibit anti-inflammatory properties, ginkgolic acids have a unique profile that includes significant anticancer effects.

Signal Transducer and Activator of Transcription 3 Signaling Pathway Modulation

Ginkgolic acid demonstrates profound regulatory effects on the Signal Transducer and Activator of Transcription 3 signaling cascade through multiple interconnected mechanisms. This transcription factor represents a critical oncogenic pathway that governs cellular proliferation, differentiation, and apoptotic processes across diverse malignancies [1] [2]. The compound exhibits the capacity to inhibit both constitutive and inducible Signal Transducer and Activator of Transcription 3 activation, establishing it as a versatile modulator of this essential signaling network [1] [2].

The mechanistic foundation of ginkgolic acid's Signal Transducer and Activator of Transcription 3 inhibitory activity involves direct interference with phosphorylation at the tyrosine 705 residue, which represents the critical activation site for transcription factor dimerization and subsequent nuclear translocation [1]. This inhibition manifests across multiple functional domains, including deoxyribonucleic acid binding capacity and nuclear localization, as demonstrated through electrophoretic mobility shift assays and immunocytochemical analyses [1].

Janus Kinase 2/Src Kinase Inhibition Dynamics

The upstream regulatory mechanism through which ginkgolic acid modulates Signal Transducer and Activator of Transcription 3 activation centers on the selective inhibition of Janus Kinase 2 and Src kinase phosphorylation [1]. Experimental evidence demonstrates that ginkgolic acid treatment induces substantial abrogation of Janus Kinase 2 phosphorylation levels in a time-dependent manner, directly implicating this kinase in the compound's Signal Transducer and Activator of Transcription 3 inhibitory effects [1].

The selectivity of this inhibition proves particularly significant, as ginkgolic acid demonstrates no effect on Janus Kinase 1 kinases in U266 multiple myeloma cells, indicating a specific targeting mechanism rather than broad kinase inhibition [1]. Concurrent with Janus Kinase 2 suppression, the compound effectively abrogates c-Src phosphorylation, establishing a dual kinase inhibition profile that comprehensively disrupts upstream Signal Transducer and Activator of Transcription 3 activation signals [1].

The temporal dynamics of this inhibition reveal dose-dependent and time-dependent characteristics, with significant effects observed at concentrations ranging from 30 to 50 micromolar over treatment periods of 1.5 to 3 hours [1]. This kinetic profile suggests rapid onset of action with sustained inhibitory effects, supporting the therapeutic potential of ginkgolic acid in Signal Transducer and Activator of Transcription 3-driven pathological conditions.

Phosphatase and Tensin Homolog/Src Homology Region 2 Domain-Containing Phosphatase-1 Upregulation Mechanisms

The negative regulation of Signal Transducer and Activator of Transcription 3 by ginkgolic acid involves the coordinated upregulation of critical protein tyrosine phosphatases, specifically Phosphatase and Tensin Homolog and Src Homology Region 2 Domain-Containing Phosphatase-1 [1]. These phosphatases function as endogenous negative regulators of Signal Transducer and Activator of Transcription 3 activation, and their induction represents a fundamental mechanism through which ginkgolic acid exerts its inhibitory effects [1].

Ginkgolic acid treatment demonstrates the capacity to substantially induce the expression of both Phosphatase and Tensin Homolog and Src Homology Region 2 Domain-Containing Phosphatase-1 at both protein and messenger ribonucleic acid levels in a time-dependent manner [1]. The significance of this upregulation becomes evident through small interfering ribonucleic acid knockdown experiments, where deletion of Phosphatase and Tensin Homolog and Src Homology Region 2 Domain-Containing Phosphatase-1 genes effectively abolishes the inhibitory effects of ginkgolic acid on Signal Transducer and Activator of Transcription 3 phosphorylation [1].

The mechanistic importance of protein tyrosine phosphatases in ginkgolic acid's action is further validated by the observation that treatment with sodium pervanadate, a broad-acting tyrosine phosphatase inhibitor, completely reverses the ginkgolic acid-induced suppression of Signal Transducer and Activator of Transcription 3 phosphorylation [1]. This pharmacological evidence establishes the critical role of phosphatase activation in the compound's therapeutic mechanism.

Small Ubiquitin-like Modifier Protein Conjugation Inhibition Properties

Ginkgolic acid functions as a potent inhibitor of protein Small Ubiquitin-like Modifier conjugation, a post-translational modification process that regulates diverse cellular functions including transcriptional control, nuclear transport, and protein stability [3] [4] [5]. The dysregulation of Small Ubiquitin-like Modifier processes has been implicated in cancer development and neurodegenerative diseases, making this pathway a significant therapeutic target [3] [4].

E1 Enzyme Targeting Specificity

The molecular mechanism underlying ginkgolic acid's Small Ubiquitin-like Modifier inhibitory activity involves direct binding to the Small Ubiquitin-like Modifier-activating enzyme E1, resulting in the blockade of E1-Small Ubiquitin-like Modifier intermediate formation [3]. Binding assays utilizing fluorescently labeled probes demonstrate that ginkgolic acid directly interacts with the E1 enzyme with an inhibitory concentration 50 value of 3 micromolar, establishing high-affinity binding characteristics [3] [4].

The specificity of this inhibition proves remarkable, as ginkgolic acid effectively suppresses protein Small Ubiquitin-like Modifier conjugation both in vitro and in vivo without affecting ubiquitination processes [3]. This selectivity indicates that the compound does not broadly disrupt protein modification systems but specifically targets the Small Ubiquitin-like Modifier pathway through its interaction with the E1 enzyme [3].

The reversible nature of this inhibition adds to its therapeutic appeal, as the effects can be modulated through compound removal or concentration adjustment [3]. This reversibility suggests that ginkgolic acid functions as a competitive or non-covalent inhibitor rather than causing permanent enzyme modification, supporting its potential for controlled therapeutic applications.

Impact on p53 Regulation

The Small Ubiquitin-like Modifier inhibitory properties of ginkgolic acid extend to the regulation of critical tumor suppressor proteins, particularly p53 [6] [7]. The compound effectively decreases overall Small Ubiquitin-like Modifier conjugation of 293T cellular proteins, including p53, in a dose-dependent manner [8]. This modulation of p53 Small Ubiquitin-like Modifier status can significantly impact cellular responses to stress and damage signals.

Ginkgolic acid's effect on p53 Small Ubiquitin-like Modifier modification has been utilized in research to verify Small Ubiquitin-like Modifier-mediated regulatory mechanisms and enhance p53 SUMOylation understanding [7]. The compound's ability to modulate p53 SUMOylation without affecting other post-translational modifications makes it a valuable tool for dissecting the specific roles of Small Ubiquitin-like Modifier in p53 function.

Antimicrobial Activity Spectrum

Ginkgolic acid exhibits distinctive antimicrobial properties characterized by selective activity against specific bacterial populations, with pronounced efficacy against Gram-positive organisms and limited effectiveness against Gram-negative species [9] [10] [11].

Gram-Positive versus Gram-Negative Bacteriostatic Effects

The antimicrobial spectrum of ginkgolic acid demonstrates remarkable selectivity, with minimum inhibitory concentrations of 4 micrograms per milliliter or less against clinical Enterococcus faecalis and Staphylococcus aureus isolates [9] [12]. This high potency against Gram-positive pathogens contrasts sharply with its minimal activity against Gram-negative bacteria, where concentrations exceeding 500 micrograms per milliliter fail to inhibit growth significantly [10] [11].

The mechanistic basis for this selectivity involves differential penetration capabilities across bacterial cell wall structures [10]. In Gram-positive bacteria, ginkgolic acid readily penetrates cellular barriers and induces protein conformational changes that result in enzyme inactivation and growth inhibition [10]. The compound demonstrates the ability to quench green fluorescent protein fluorescence in Gram-positive Bacillus amyloliquefaciens within short exposure periods, indicating rapid cellular penetration and protein interaction [10].

Conversely, the limited activity against Gram-negative bacteria stems from interception by lipid-soluble components in the cell wall, particularly lipopolysaccharide and phospholipids [10]. Experimental removal of these lipid components through ethanol treatment restores ginkgolic acid sensitivity in Escherichia coli, confirming the protective role of these structural elements [10]. This mechanistic understanding explains the selective antimicrobial spectrum and provides insights for potential therapeutic applications.

The antimicrobial mechanism involves disruption of iron homeostasis in Gram-positive bacteria, with particular emphasis on ferric uptake regulator function [9] [12]. Ginkgolic acid treatment leads to decreased ferric uptake regulator expression and increased transcription of iron uptake genes, creating conditions that enhance bacterial susceptibility to the compound [9] [12].

Anti-Inflammatory Signaling Crosstalk

Ginkgolic acid demonstrates comprehensive anti-inflammatory activity through modulation of multiple signaling pathways, particularly the Nuclear Factor kappa B cascade and associated inflammatory mediators [13] [14] [15]. The compound effectively suppresses inflammatory responses in various cellular models, including endothelial cells and peripheral blood mononuclear cells [13] [14] [15].

The anti-inflammatory mechanism involves the inhibition of Nuclear Factor kappa B activation through multiple convergent pathways [13] [14] [15]. Ginkgolic acid prevents the degradation of inhibitor of kappa B alpha, thereby maintaining Nuclear Factor kappa B in its inactive cytoplasmic state [13] [16]. This inhibition correlates with suppressed phosphorylation of Akt and mitogen-activated protein kinases, indicating broad pathway modulation [13].

The compound significantly reduces the production of pro-inflammatory mediators, including nitric oxide, prostaglandin E2, and cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 [13] [14] [15]. These effects occur in a dose-dependent manner and correlate with decreased expression of inducible nitric oxide synthase and cyclooxygenase-2 [13] [14].

The Small Ubiquitin-like Modifier inhibitory properties of ginkgolic acid contribute to its anti-inflammatory effects through the modulation of Nuclear Factor kappa B essential modulator SUMOylation [5] [16]. By inhibiting Nuclear Factor kappa B essential modulator SUMOylation, ginkgolic acid prevents the formation of the inhibitor of kappa B kinase complex and subsequent inhibitor of kappa B alpha degradation, resulting in sustained Nuclear Factor kappa B inhibition [5] [16].

Neurotoxicological Thresholds

The neurotoxicological profile of ginkgolic acid reveals concentration-dependent effects that establish clear safety thresholds for therapeutic applications [17] [18]. At concentrations of 150 micromolar, ginkgolic acid induces neuronal death in cultured chick embryonic neurons, with 88% of cells exhibiting chromatin condensation and nuclear shrinkage compared to 25% in control conditions [17].

The neurotoxic mechanism involves the specific activation of protein phosphatase type-2C, while other phosphatases including protein phosphatases 1A, 2A, and 2B remain inhibited or unchanged [17] [18]. This selective phosphatase activation distinguishes the neurotoxic pathway from other pharmacological effects of ginkgolic acid and provides mechanistic insights into concentration-dependent toxicity.

Regulatory standards establish maximum allowable concentrations of ginkgolic acids at 5 parts per million in standardized Ginkgo biloba extract preparations, reflecting recognition of potential toxicity at higher concentrations [19] [20] [21]. These regulatory limits ensure therapeutic safety while preserving beneficial pharmacological activities at lower concentrations.

The neurotoxic effects exhibit characteristics of both apoptotic and necrotic cell death, with chromatin condensation and nuclear shrinkage occurring without detectable deoxyribonucleic acid fragmentation or caspase-3 activation at the concentrations tested [17]. This mixed death phenotype suggests multiple cellular pathways contribute to neurotoxicity, emphasizing the importance of concentration control in therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

8.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

346.25079494 g/mol

Monoisotopic Mass

346.25079494 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Melting Point

45.3 - 48 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22910-60-7

Wikipedia

Ginkgoic acid

Use Classification

Lipids -> Polyketides [PK] -> Phenolic lipids [PK15] -> Anacardic acids and derivatives [PK1504]

Dates

Last modified: 08-15-2023
1: Wang R, Kobayashi Y, Lin Y, Rauwald HW, Yao J, Fang L, Qiao H, Kuchta K. HPLC quantification of all five ginkgolic acid derivatives in Ginkgo biloba extracts using 13 : 0 ginkgolic acid as a single marker compound. Planta Med. 2015 Jan;81(1):71-8. doi: 10.1055/s-0034-1383312. Epub 2014 Dec 17. PubMed PMID: 25519835.
2: Maleeva G, Buldakova S, Bregestovski P. Selective potentiation of alpha 1 glycine receptors by ginkgolic acid. Front Mol Neurosci. 2015 Oct 29;8:64. doi: 10.3389/fnmol.2015.00064. eCollection 2015. PubMed PMID: 26578878; PubMed Central PMCID: PMC4624854.
3: Fu Y, Hong S, Li D, Liu S. Novel chemical synthesis of ginkgolic acid (13:0) and evaluation of its tyrosinase inhibitory activity. J Agric Food Chem. 2013 Jun 5;61(22):5347-52. doi: 10.1021/jf4012642. Epub 2013 May 23. PubMed PMID: 23701207.
4: Ma J, Duan W, Han S, Lei J, Xu Q, Chen X, Jiang Z, Nan L, Li J, Chen K, Han L, Wang Z, Li X, Wu E, Huo X. Ginkgolic acid suppresses the development of pancreatic cancer by inhibiting pathways driving lipogenesis. Oncotarget. 2015 Aug 28;6(25):20993-1003. PubMed PMID: 25895130; PubMed Central PMCID: PMC4673245.
5: Fukuda I, Ito A, Hirai G, Nishimura S, Kawasaki H, Saitoh H, Kimura K, Sodeoka M, Yoshida M. Ginkgolic acid inhibits protein SUMOylation by blocking formation of the E1-SUMO intermediate. Chem Biol. 2009 Feb 27;16(2):133-40. doi: 10.1016/j.chembiol.2009.01.009. PubMed PMID: 19246003.
6: Maleeva G, Buldakova S, Bregestovski P. Ginkgolic acid specifically potentiates alpha 1 glycine receptors. Springerplus. 2015 Jun 12;4(Suppl 1):L31. doi: 10.1186/2193-1801-4-S1-L31. eCollection 2015. PubMed PMID: 27057478; PubMed Central PMCID: PMC4796240.
7: Lü JM, Yan S, Jamaluddin S, Weakley SM, Liang Z, Siwak EB, Yao Q, Chen C. Ginkgolic acid inhibits HIV protease activity and HIV infection in vitro. Med Sci Monit. 2012 Aug;18(8):BR293-298. PubMed PMID: 22847190; PubMed Central PMCID: PMC3560711.
8: Jiang L, Si ZH, Li MH, Zhao H, Fu YH, Xing YX, Hong W, Ruan LY, Li PM, Wang JS. (1)H NMR-based metabolomics study of liver damage induced by ginkgolic acid (15:1) in mice. J Pharm Biomed Anal. 2017 Mar 20;136:44-54. doi: 10.1016/j.jpba.2016.12.033. Epub 2016 Dec 29. PubMed PMID: 28063335.
9: Xia H, Liu Z, Hu H, Zhou H, Zeng S. Identification of ginkgolic acid (15:1) metabolites in rats following oral administration by high-performance liquid chromatography coupled to tandem mass spectrometry. Xenobiotica. 2013 May;43(5):454-60. doi: 10.3109/00498254.2012.725141. Epub 2012 Dec 4. PubMed PMID: 23205533.
10: Liu P, Pan S. [Advance in study of ginkgolic acid contained in Ginkgo biloba preparations]. Zhongguo Zhong Yao Za Zhi. 2012 Feb;37(3):274-7. Review. Chinese. PubMed PMID: 22568222.
11: Oh J, Hwang IH, Hong CE, Lyu SY, Na M. Inhibition of fatty acid synthase by ginkgolic acids from the leaves of Ginkgo biloba and their cytotoxic activity. J Enzyme Inhib Med Chem. 2013 Jun;28(3):565-8. doi: 10.3109/14756366.2012.658786. Epub 2012 Mar 1. PubMed PMID: 22380770.
12: Liu ZH, Zeng S. Cytotoxicity of ginkgolic acid in HepG2 cells and primary rat hepatocytes. Toxicol Lett. 2009 Jun 22;187(3):131-6. doi: 10.1016/j.toxlet.2009.02.012. Epub 2009 Feb 21. PubMed PMID: 19429255.
13: Mango D, Weisz F, Nisticò R. Ginkgolic Acid Protects against Aβ-Induced Synaptic Dysfunction in the Hippocampus. Front Pharmacol. 2016 Oct 26;7:401. eCollection 2016. PubMed PMID: 27833555; PubMed Central PMCID: PMC5080287.
14: Baek SH, Ko JH, Lee JH, Kim C, Lee H, Nam D, Lee J, Lee SG, Yang WM, Um JY, Sethi G, Ahn KS. Ginkgolic Acid Inhibits Invasion and Migration and TGF-β-Induced EMT of Lung Cancer Cells Through PI3K/Akt/mTOR Inactivation. J Cell Physiol. 2017 Feb;232(2):346-354. doi: 10.1002/jcp.25426. Epub 2016 Jun 2. PubMed PMID: 27177359.
15: Yang X, Zhu W, Chen J, Qian Z, Xie J. [Study on anti-bacterium activity of ginkgolic acids and their momomers]. Zhong Yao Cai. 2004 Sep;27(9):661-3. Chinese. PubMed PMID: 15704587.
16: Liu ZH, Chen J, Yu LS, Jiang HD, Yao TW, Zeng S. Structural elucidation of metabolites of ginkgolic acid in rat liver microsomes by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry and hydrogen/deuterium exchange. Rapid Commun Mass Spectrom. 2009 Jul;23(13):1899-906. doi: 10.1002/rcm.4086. PubMed PMID: 19462408.
17: Lee JH, Kim YG, Ryu SY, Cho MH, Lee J. Ginkgolic acids and Ginkgo biloba extract inhibit Escherichia coli O157:H7 and Staphylococcus aureus biofilm formation. Int J Food Microbiol. 2014 Mar 17;174:47-55. doi: 10.1016/j.ijfoodmicro.2013.12.030. Epub 2014 Jan 5. PubMed PMID: 24457153.
18: Yang XM, Wang YF, Li YY, Ma HL. Thermal stability of ginkgolic acids from Ginkgo biloba and the effects of ginkgol C17:1 on the apoptosis and migration of SMMC7721 cells. Fitoterapia. 2014 Oct;98:66-76. doi: 10.1016/j.fitote.2014.07.003. Epub 2014 Jul 10. PubMed PMID: 25016955.
19: Yang LQ, Wu XY, Chen J. [Determination of ginkgolic acids by high performance liquid chromatography]. Yao Xue Xue Bao. 2002 Jul;37(7):555-8. Chinese. PubMed PMID: 12914328.
20: Xia H, Wang X, Li L, Wang S, Guo C, Liu Y, Yu L, Jiang H, Zeng S. Development of high performance liquid chromatography/electrospray ionization mass spectrometry for assay of ginkgolic acid (15:1) in rat plasma and its application to pharmacokinetics study. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Oct 15;878(28):2701-6. doi: 10.1016/j.jchromb.2010.08.009. Epub 2010 Aug 17. PubMed PMID: 20829122.

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